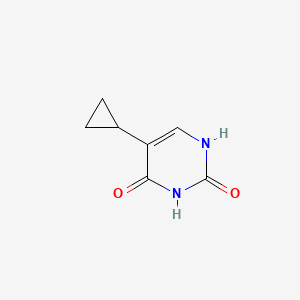

5-Cyclopropyluracil

Beschreibung

5-Cyclopropyluracil is a uracil derivative featuring a cyclopropyl substituent at the 5-position of the pyrimidine ring. Its molecular formula is C₇H₉N₂O₂, with a molecular weight of 154.13 g/mol. The compound is synthesized via palladium(0)-catalyzed cross-coupling reactions, as demonstrated by Peters et al., enabling precise functionalization of the uracil scaffold . This method ensures high stereoselectivity and efficiency, making it a cornerstone in the preparation of cyclopropane-containing heterocycles.

The cyclopropyl group enhances metabolic stability and influences binding interactions with biological targets, such as enzymes involved in nucleic acid metabolism. While specific therapeutic applications remain under investigation, its structural versatility positions it as a promising candidate for antiviral or anticancer drug development .

Eigenschaften

IUPAC Name |

5-cyclopropyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6-5(4-1-2-4)3-8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXDLKKSLKCKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426295 | |

| Record name | 5-Cyclopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59698-20-3 | |

| Record name | 5-Cyclopropyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059698203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84IH49TJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyluracil typically involves the cyclopropylation of uracil. One common method includes the reaction of uracil with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.

Reduction: Reduction of this compound can be achieved using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide.

Major Products Formed:

Oxidation: Hydroxylated uracil derivatives.

Reduction: Dihydro-5-cyclopropyluracil.

Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Cyclopropyluracil has garnered attention for its potential therapeutic applications:

- Antiviral Properties : Research indicates that this compound exhibits antiviral activity against several viruses. Its mechanism involves incorporation into viral RNA, disrupting viral replication processes. This has been a focal point in the development of new antiviral agents aimed at treating infections such as herpes simplex virus and varicella-zoster virus .

- Anticancer Activity : The compound has been studied for its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. By interfering with this enzyme, this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

- Regenerative Medicine : Recent studies have highlighted its potential in promoting cell proliferation and tissue regeneration, particularly in lung epithelial cells. This suggests that derivatives of this compound could be developed to enhance recovery from lung injuries .

Chemical Synthesis

This compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Nucleoside Analogs : It is used to create more complex nucleoside analogs that can be studied for their biological activity. The cyclopropyl group enhances the stability and specificity of these analogs, making them valuable in drug development .

- Modification of Existing Compounds : The unique structure allows chemists to modify existing uracil derivatives to create compounds with improved pharmacological profiles. For instance, modifications at the 6-position have shown promising results in enhancing proliferative activity in vitro .

Biochemical Research

The compound is also significant in biochemical studies:

- Enzyme Interaction Studies : this compound's interactions with enzymes involved in nucleic acid metabolism provide insights into enzyme specificity and function. This knowledge is crucial for designing inhibitors that can selectively target these enzymes without affecting normal cellular processes .

- Mechanistic Studies : Understanding the mechanism by which this compound incorporates into nucleic acids helps elucidate its effects on cellular processes such as DNA replication and repair. This information is vital for developing targeted therapies with minimal side effects .

Case Study 1: Antiviral Activity

A study demonstrated that this compound significantly reduced viral load in cell cultures infected with herpes simplex virus. The compound was shown to incorporate into viral RNA, leading to decreased replication efficiency.

Case Study 2: Anticancer Effects

In vitro studies indicated that treatment with this compound resulted in increased apoptosis rates in various cancer cell lines. The compound's ability to inhibit DNA synthesis through thymidylate synthase inhibition was confirmed through biochemical assays.

Case Study 3: Lung Regeneration

Research involving immortalized lung epithelial cells revealed that 3-methyl-6-cyclopropyluracil (a derivative) promoted cell proliferation significantly more than traditional treatments. This suggests potential applications in therapies aimed at lung tissue repair following injury.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell cycle arrest and apoptosis. The cyclopropyl group enhances its binding affinity and specificity for these molecular targets.

Vergleich Mit ähnlichen Verbindungen

5-Fluorouracil (5-FU)

Structural and Functional Differences

- Core Structure : Both compounds share a uracil backbone but differ in substituents: 5-FU has a fluorine atom at the 5-position, whereas 5-cyclopropyluracil features a cyclopropyl group.

- Molecular Weight : 5-FU (130.08 g/mol) is lighter than this compound (154.13 g/mol).

- Synthesis : 5-FU is synthesized via direct fluorination of uracil, while this compound relies on transition-metal catalysis for cyclopropane integration .

Cyprodinil (4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine)

Structural Contrasts

- Core Heterocycle : Cyprodinil contains a pyrimidine ring with a cyclopropyl group at the 4-position, unlike the uracil-based this compound.

- Functional Groups : Cyprodinil includes an aromatic amine and methyl group, contributing to its distinct physicochemical properties.

Pyrazole and Pyrimidine Derivatives

Example 1: 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid

- Structure : A pyrazole ring with cyclopropyl and fluorine substituents, plus a carboxylic acid group.

- Applications : Serves as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors. The carboxylic acid moiety enables conjugation with other molecules, a feature absent in this compound .

Example 2: 5-Chloro-N-cyclopropylpyrimidin-2-amine

- Structure : Pyrimidine scaffold with chlorine and cyclopropyl substituents.

- Reactivity : The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions—a contrast to this compound’s nucleobase-like behavior .

Key Research Findings and Implications

- Synthetic Advancements : The Pd(0)-catalyzed method for this compound synthesis offers superior regioselectivity compared to traditional fluorination or chlorination techniques .

- Biological Interactions : Cyclopropyl groups enhance metabolic stability but may reduce solubility compared to halogenated analogs like 5-FU. This trade-off necessitates formulation strategies, such as complexation with cyclodextrins (employed for 5-FU in ) .

- Diverse Applications : The cyclopropyl moiety’s versatility is evident in its use across pharmaceuticals (this compound), agrochemicals (Cyprodinil), and intermediates (pyrazole derivatives), underscoring its broad utility in chemical research .

Biologische Aktivität

5-Cyclopropyluracil is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cell proliferation and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group at the 5-position of the uracil ring. This modification influences its biological properties, making it a subject of interest in pharmacological research.

Proliferative Activity

Recent studies have highlighted the proliferative activity of this compound and its derivatives. For instance, research conducted on various uracil derivatives indicated that 3-methyl-6-cyclopropyluracil showed significant potential in stimulating lung cell proliferation, outperforming traditional compounds like 6-methyluracil . The study utilized immortalized lung epithelial cells to assess the maximum tolerated dose (MTD) and toxic effects of these compounds.

Table 1: Proliferative Activity of Uracil Derivatives

| Compound | Maximum Tolerated Dose (mM) | Proliferation Index (%) |

|---|---|---|

| 3-Methyl-6-cyclopropyluracil | 4.0 | 75 |

| 1-Butyl-6-methyluracil | 4.0 | 25 |

| 6-Methyluracil | 1.0 | - |

This table summarizes the findings related to the proliferative activity of selected uracil derivatives, emphasizing the superior tolerability and efficacy of cyclopropyl-substituted compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and inflammation. The binding affinity to adenosine receptors and subsequent modulation of inflammatory cytokines is a likely pathway .

Case Studies

A notable case study involved evaluating the effects of various uracil derivatives on lung cell regeneration. The study concluded that compounds like 3-methyl-6-cyclopropyluracil could significantly enhance cell proliferation, suggesting their potential for therapeutic applications in lung regeneration following injury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.